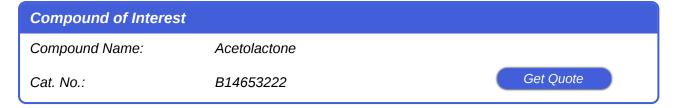


Application Notes and Protocols: Synthesis of Thiolactones from Lactams via Ring Expansion

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of medium-sized and macrocyclic thiolactones is a significant challenge in organic chemistry, yet these motifs are of considerable interest in medicinal chemistry and chemical biology. Traditional methods for their synthesis often rely on macrolactonization, which can be low-yielding and require high-dilution conditions. A powerful alternative is the ring expansion of readily available lactams. This document provides detailed protocols for the synthesis of thiolactones from lactams via a side-chain insertion and ring expansion strategy, primarily based on the Successive Ring Expansion (SuRE) methodology. This approach involves the N-acylation of a lactam with a thiol-tethered carboxylic acid derivative, followed by protecting group cleavage and a subsequent intramolecular ring expansion cascade.

Reaction Principle

The overall transformation involves a three-step sequence:

- N-acylation: The starting lactam is acylated at the nitrogen atom with an acid chloride bearing a protected thiol side chain. This forms a key N-acyl-lactam (imide) intermediate.
- Deprotection: The thiol protecting group is selectively removed to unmask the nucleophilic thiol.



Ring Expansion: The free thiol attacks one of the imide carbonyls, initiating a tetrahedral
intermediate that collapses to form the ring-expanded thiolactone product.

This process results in the insertion of the side-chain atoms into the original lactam ring, leading to a larger thiolactone. Three complementary strategies, differing in the choice of thiol protecting group, have been developed to achieve this transformation: the S-Fluorenylmethyl (S-Fm) strategy, the S-Trityl (S-Trt) strategy, and the S-Acetate (S-Ac) strategy.

Experimental Protocols Protocol 1: S-Fluorenylmethyl (S-Fm) Strategy

This protocol is the most generally applicable and provides moderate to good yields for a range of lactam ring sizes. It is a telescoped "one-pot" procedure combining N-acylation, deprotection, and ring expansion.

Materials:

- Starting Lactam (e.g., caprolactam, etc.)
- (9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane
- Pyridine
- 4-(Dimethylamino)pyridine (DMAP)
- · Dichloromethane (DCM), anhydrous
- Piperidine
- 10% aqueous HCl
- Saturated aqueous NaHCO₃
- Brine (saturated aqueous NaCl)
- Anhydrous MgSO₄
- Silica gel for column chromatography



Procedure:

- N-acylation:
 - To a solution of the lactam (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) under an argon atmosphere, add DMAP (0.1 equiv.) and pyridine (6.0 equiv.).
 - Stir the mixture at room temperature for 30 minutes.
 - Add a solution of (9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane (3.0 equiv.) in anhydrous DCM.
 - Heat the reaction mixture to reflux (e.g., 50 °C oil bath) and stir for 18 hours.
 - Cool the mixture to room temperature.
- Deprotection and Ring Expansion:
 - Add piperidine (10.0 equiv.) to the reaction mixture.
 - Stir at room temperature for 1 hour to effect S-Fm cleavage and promote ring expansion.
- Work-up and Purification:
 - Dilute the reaction mixture with DCM.
 - Wash sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude residue by flash column chromatography on silica gel to afford the desired thiolactone.

Protocol 2: S-Trityl (S-Trt) Strategy with Intermediate Purification

Methodological & Application





This strategy is useful for more complex substrates or when the one-pot procedure is lowyielding. It involves purification of the intermediate N-acyl lactam before proceeding with deprotection and ring expansion.

Materials:

- Starting Lactam
- S-Trityl-thiosalicyloyl chloride
- Pyridine, DMAP, DCM (as in Protocol 1)
- Trifluoroacetic acid (TFA)
- Triethylsilane (TES)
- Triethylamine (TEA)

Procedure:

- · N-acylation:
 - Perform the N-acylation as described in Protocol 1, Step 1, using S-Trityl-thiosalicyloyl chloride as the acylating agent.
 - After 18 hours at reflux, cool the reaction, dilute with DCM, and wash with 10% aq. HCl.
 - Dry the organic layer, concentrate, and purify the crude product by flash chromatography to isolate the S-Trt protected N-acyl lactam.
- S-Trityl Deprotection:
 - Dissolve the purified S-Trt protected N-acyl lactam (1.0 equiv.) in DCM (approx. 0.1 M).
 - Add triethylsilane (TES, 10.0 equiv.) as a carbocation scavenger.
 - Add trifluoroacetic acid (TFA, 20.0 equiv.) and stir the mixture at room temperature for 1 hour.



- Remove the solvent and excess reagents under reduced pressure. Purify by flash chromatography if necessary to isolate the N-acyl lactam thiol.
- Ring Expansion:
 - Dissolve the N-acyl lactam thiol (1.0 equiv.) in a suitable solvent (e.g., CDCl₃ for NMR monitoring, or DCM).
 - Add triethylamine (TEA) to promote the ring expansion.
 - Monitor the reaction by TLC or NMR until completion.
 - Concentrate the reaction mixture and purify by flash column chromatography to yield the final thiolactone.

Data Presentation

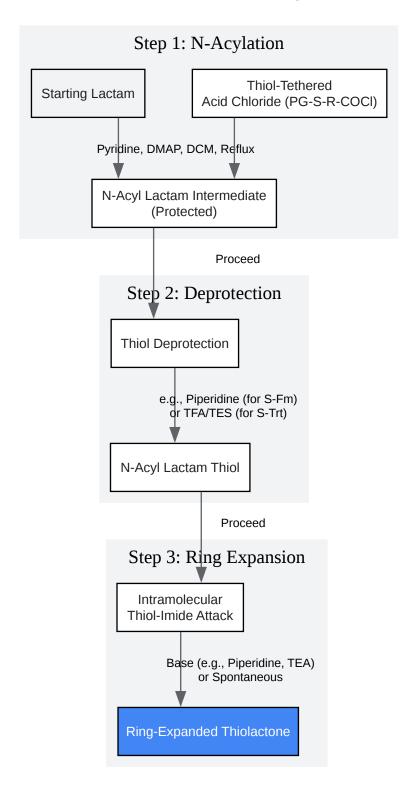
The following table summarizes representative yields for the synthesis of thiolactones from various lactams using the S-Fm strategy.[1]

Starting Lactam (Ring Size)	Product Thiolactone (Ring Size)	Overall Yield (2 steps)
Valerolactam (6)	10-membered	No product formed
Caprolactam (7)	11-membered	No product formed
Enantholactam (8)	12-membered	15%
Capryllactam (9)	13-membered	54%
Pelargonolactam (10)	14-membered	41%
Caprinolactam (11)	15-membered	40%
Undecanolactam (12)	16-membered	38%
Laurolactam (13)	17-membered	51%

Yields are for the telescoped N-acylation/Fm cleavage/ring expansion sequence.



Visualizations General Workflow for Thiolactone Synthesis



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Caption: General experimental workflow for the synthesis of thiolactones.

Reaction Mechanism



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References

- 1. pubs.acs.org [pubs.acs.org]
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